molecular formula C14H8Cl2O3 B2471194 3-Formylphenyl 2,4-dichlorobenzoate CAS No. 443737-22-2

3-Formylphenyl 2,4-dichlorobenzoate

Cat. No. B2471194
CAS RN: 443737-22-2
M. Wt: 295.12
InChI Key: NYEOOFCETKEGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Formylphenyl 2,4-dichlorobenzoate is a chemical compound with the molecular formula C14H8Cl2O3 and a molecular weight of 295.12 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C=O . This indicates that the compound contains a benzene ring with a formyl group, an ester group, and two chlorine atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources . These properties would typically be determined through laboratory analysis.

Scientific Research Applications

Environmental Monitoring and Remediation

Chemicals similar to "3-Formylphenyl 2,4-dichlorobenzoate" could be studied for their environmental impact, including persistence, bioaccumulation, and toxicity. For instance, the degradation pathways and environmental fate of chlorinated compounds are significant for assessing ecological risks and developing remediation strategies (Islam et al., 2017). These studies could inform environmental monitoring programs and the design of more environmentally benign alternatives.

Advanced Materials and Chemical Sensing

Research into compounds with specific functional groups can lead to the development of novel materials or chemical sensors. For example, studies on fluorescent chemosensors based on certain phenolic compounds highlight the potential for creating sensitive detection systems for metal ions and other analytes (Roy, 2021). "this compound" could similarly be investigated for its utility in developing new chemosensors or materials with unique optical properties.

Pharmacology and Biomedical Research

While excluding direct applications in drug use and dosage, research on chemical compounds often explores their potential as precursors or components in drug design and development. The pharmacological properties of structurally related compounds, such as their role in modulating biological pathways or as carriers for drug delivery systems, are of interest (Naveed et al., 2018). Although "this compound" was not directly mentioned, its structural features might offer insights into potential biomedical applications.

Synthesis and Chemical Reactivity

The synthesis and reactivity of complex organic molecules, including those with dichlorobenzoate groups, are fundamental aspects of organic chemistry research. Studies on the synthesis techniques, reaction mechanisms, and functionalization of similar compounds provide a basis for developing new synthetic methodologies or improving existing ones (Sevrain et al., 2017). Such research could be applicable to "this compound", exploring its potential in organic synthesis and material science.

Safety and Hazards

3-Formylphenyl 2,4-dichlorobenzoate is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety information and hazards associated with this compound are not provided in the available resources.

Future Directions

The future directions for research on 3-Formylphenyl 2,4-dichlorobenzoate are not specified in the available resources. Given its use in proteomics research , potential future directions could include further investigation into its biochemical properties and potential applications in biomedical research.

properties

IUPAC Name

(3-formylphenyl) 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O3/c15-10-4-5-12(13(16)7-10)14(18)19-11-3-1-2-9(6-11)8-17/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEOOFCETKEGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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